Chlorpromazine

Description

The prototypical phenothiazine antipsychotic drug. Like the other drugs in this class, this compound's antipsychotic actions are thought to be due to long-term adaptation by the brain to blocking dopamine receptors. This compound has several other actions and therapeutic uses, including as an antiemetic and in the treatment of intractable hiccup.

This compound is a Phenothiazine.

This compound is a phenothiazine that was once the most commonly prescribed antipsychotic agent, but that is now rarely used. This compound can cause mild and transient serum enzyme elevations and is also a well known cause of clinically apparent acute and chronic cholestatic liver injury.

This compound is a phenothiazine and traditional antipsychotic agent with anti-emetic activity. This compound exerts its antipsychotic effect by blocking postsynaptic dopamine receptors in cortical and limbic areas of the brain, thereby preventing the excess of dopamine in the brain. This leads to a reduction in psychotic symptoms, such as hallucinations and delusions. This compound appears to exert its anti-emetic activity by blocking the dopamine receptors in the chemical trigger zone (CTZ) in the brain, thereby relieving nausea and vomiting.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1957 and has 6 approved and 5 investigational indications. This drug has a black box warning from the FDA.

The prototypical phenothiazine antipsychotic drug. Like the other drugs in this class this compound's antipsychotic actions are thought to be due to long-term adaptation by the brain to blocking DOPAMINE RECEPTORS. This compound has several other actions and therapeutic uses, including as an antiemetic and in the treatment of intractable hiccup.

See also: Promethazine (related); Thioridazine (related); Trifluoperazine (related) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

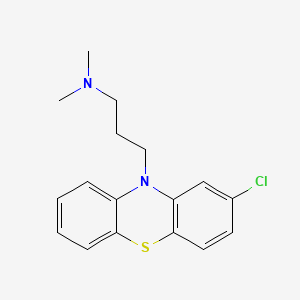

3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2S/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEIMTDSQAKGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022808 | |

| Record name | Chlorpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chlorpromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

200-205 °C at 8.00E-01 mm Hg, BP: 200-205 °C at 0.8 mm Hg | |

| Record name | Chlorpromazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00477 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorpromazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol, ether, benzene and chloroform; soluble in dilute hydrochloric acid, In water, 2.55X10-3 g/L (2.55 mg/L) at 24 °C, 4.17e-03 g/L | |

| Record name | Chlorpromazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00477 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorpromazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorpromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Oily liquid, White, crystalline solid | |

CAS No. |

34468-21-8, 50-53-3 | |

| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34468-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorpromazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorpromazine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorpromazine cation radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034468218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorpromazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00477 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chlorpromazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | chlorpromazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorpromazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPROMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U42B7VYA4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chlorpromazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorpromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

177-178, About 60 °C, < 25 °C | |

| Record name | Chlorpromazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00477 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorpromazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorpromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Cornerstone of Antipsychotic Therapy: A Technical Guide to Chlorpromazine's Antagonism of the Dopamine D2 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpromazine, the archetypal first-generation antipsychotic, revolutionized the treatment of schizophrenia and other psychotic disorders. Its therapeutic efficacy is intrinsically linked to its potent antagonism of the dopamine D2 receptor (D2R). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's interaction with the D2R. We will dissect the receptor's structure and signaling pathways, detail the binding kinetics of this compound, and elucidate the downstream cellular and physiological consequences of D2R blockade. Furthermore, this guide will present established experimental protocols for investigating these interactions, offering a robust framework for researchers in neuropharmacology and drug development.

Introduction: The Dawn of Psychopharmacology

The serendipitous discovery of this compound's antipsychotic properties in the 1950s marked a pivotal moment in psychiatry, ushering in the era of psychopharmacology.[1] Classified as a low-potency typical, or first-generation, antipsychotic, this compound's primary mechanism of action is the blockade of dopamine receptors, a concept that arose from the dopamine hypothesis of schizophrenia which posits that the disorder stems from excessive dopamine activity.[2][3] While its precise mechanism is multifaceted, its ability to antagonize the D2 receptor is considered central to its therapeutic effects in mitigating the positive symptoms of psychosis, such as hallucinations and delusions.[2][3][4][5] This guide will focus on the core interaction between this compound and the D2 receptor, a relationship that has served as a foundational model for understanding antipsychotic drug action.

The Dopamine D2 Receptor: A Key Player in Neuromodulation

The dopamine D2 receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is a primary target for antipsychotic medications.[6][7] D2 receptors are predominantly expressed in the central nervous system, particularly in the mesolimbic, mesocortical, nigrostriatal, and tuberoinfundibular pathways, where they play a crucial role in regulating mood, cognition, motor function, and hormone secretion.[8]

Structure and Isoforms

The D2 receptor exists in two main isoforms, D2-short (D2S) and D2-long (D2L), which arise from alternative splicing of the DRD2 gene.[9] The D2S isoform is primarily located presynaptically, functioning as an autoreceptor that regulates dopamine synthesis, storage, and release.[9][10] Conversely, the D2L isoform is predominantly postsynaptic, transmitting dopamine signals to downstream effectors.[9]

Signaling Pathways

D2 receptors are canonically coupled to inhibitory G proteins of the Gαi/o family.[6][9] Upon activation by dopamine, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][11] The Gβγ subunits can also signal independently, for instance, by activating G protein-coupled inwardly-rectifying potassium (GIRK) channels, which hyperpolarizes the neuron and reduces its excitability.[6][10]

Beyond this canonical pathway, D2 receptors can also engage in G protein-independent signaling through β-arrestin scaffolding.[6] This pathway can activate other signaling molecules like Akt and ERK, contributing to the diverse physiological effects of dopamine.[6][9]

This compound's Mechanism of Action at the D2 Receptor

This compound functions as a potent antagonist at the D2 receptor.[2][4] This means it binds to the receptor but does not activate it, thereby blocking the binding of the endogenous ligand, dopamine. This antagonism is the cornerstone of its antipsychotic effect.

Binding Affinity and Kinetics

There is a strong correlation between the clinical potency of typical antipsychotics and their affinity for the D2 receptor.[1][2][12] this compound exhibits a high affinity for D2 receptors, effectively competing with dopamine for the binding site.[2][13]

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Dopamine D1 | 114.8 |

| Dopamine D2 | 7.244 |

| Dopamine D3 | 6.9 |

| Dopamine D4 | 32.36 |

| Serotonin 5-HT2A | Greater effect than at D2 |

| Histamine H1 | 4.25 |

| Alpha-1 Adrenergic | Potent |

| Muscarinic M1 | Potent |

| Table 1: Binding affinities of this compound for various receptors. Note the high affinity for the D2 receptor. Data sourced from various pharmacological databases.[2] |

The binding of this compound to the D2 receptor is a reversible process, and the duration of its occupancy is a critical factor in its therapeutic and side-effect profile.

Downstream Consequences of D2 Receptor Blockade

By antagonizing D2 receptors, this compound disrupts the normal flow of dopamine-mediated signaling. In the mesolimbic pathway , this blockade is believed to reduce the excessive dopamine activity associated with the positive symptoms of schizophrenia.[5][8][14]

However, this non-selective blockade in other dopaminergic pathways leads to a range of side effects:

-

Nigrostriatal Pathway: D2 receptor antagonism in this pathway, which is crucial for motor control, can lead to extrapyramidal side effects (EPS), including parkinsonian symptoms (tremor, rigidity, bradykinesia), dystonia, and akathisia.[5][8][14][15][16] Chronic blockade can result in tardive dyskinesia, a potentially irreversible movement disorder.[5][15]

-

Tuberoinfundibular Pathway: Dopamine normally inhibits the secretion of prolactin from the anterior pituitary gland.[17] By blocking D2 receptors on lactotroph cells, this compound removes this inhibition, leading to hyperprolactinemia.[8][15][17][18] This can cause side effects such as gynecomastia, galactorrhea, and menstrual irregularities.[15][18]

-

Mesocortical Pathway: The role of D2 receptor blockade in this pathway is more complex and may contribute to a worsening of negative and cognitive symptoms of schizophrenia.[8]

Initially, the blockade of D2 receptors leads to a feedback mechanism that increases the firing rate of dopaminergic neurons and the release of dopamine.[2] However, with chronic treatment, this is followed by a decrease in dopamine production and release.[2]

Experimental Protocols for Studying this compound-D2 Receptor Interactions

A variety of in vitro and in vivo techniques are employed to characterize the interaction of this compound with the D2 receptor.

In Vitro Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Protocol: Competitive Radioligand Binding Assay for D2 Receptor [19][20][21][22]

-

Membrane Preparation: Homogenize tissue or cells expressing the D2 receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in a suitable assay buffer.[19]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled D2 receptor ligand (e.g., [3H]spiperone), and varying concentrations of the unlabeled competitor drug (this compound).[19][20]

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.[19]

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[20]

These assays assess the functional consequence of receptor binding, in this case, the antagonism of D2 receptor-mediated inhibition of cAMP production.

Protocol: cAMP Inhibition Assay [23][24][25][26][27]

-

Cell Culture: Use a cell line stably expressing the human D2 receptor (e.g., CHO or HEK293 cells).

-

Cell Stimulation: Treat the cells with a known D2 receptor agonist (e.g., quinpirole) in the presence of varying concentrations of this compound. Simultaneously, stimulate adenylyl cyclase with forskolin to induce cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).[25]

-

Data Analysis: Plot the cAMP levels against the concentration of this compound. The ability of this compound to reverse the agonist-induced inhibition of cAMP production demonstrates its antagonist activity.

In Vivo Techniques

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.

Protocol: In Vivo Microdialysis for Dopamine Release [28][29][30][31]

-

Probe Implantation: Surgically implant a microdialysis probe into a target brain region, such as the striatum or nucleus accumbens, of an anesthetized animal.

-

Perfusion: Continuously perfuse the probe with an artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Collect the dialysate, which contains a fraction of the extracellular fluid, at regular intervals.

-

Neurotransmitter Analysis: Administer this compound to the animal and continue collecting dialysate samples. Analyze the dopamine concentration in the samples using a sensitive analytical technique like high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Interpretation: An increase in extracellular dopamine levels following this compound administration reflects the blockade of presynaptic D2 autoreceptors.

Visualizing the Mechanism

D2 Receptor Signaling Pathway

Caption: Antagonistic action of this compound on the D2 receptor signaling pathway.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

This compound's antagonism of the dopamine D2 receptor remains a paradigm in neuropharmacology. Understanding this fundamental mechanism has not only provided effective treatments for psychosis but has also paved the way for the development of newer generations of antipsychotic drugs with more refined receptor binding profiles. While the focus has shifted towards atypical antipsychotics with broader receptor activity and potentially better side-effect profiles, the D2 receptor remains a critical target.

Future research will continue to unravel the complexities of D2 receptor signaling, including the role of biased agonism and the interplay between G protein-dependent and β-arrestin-mediated pathways. A deeper understanding of these nuances will be instrumental in designing novel therapeutics that can selectively modulate specific downstream signaling cascades, potentially offering improved efficacy with fewer debilitating side effects. The legacy of this compound serves as a powerful reminder of the profound impact that a deep mechanistic understanding of drug-receptor interactions can have on clinical medicine.

References

- Wikipedia. (n.d.). This compound.

- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The dopamine system in schizophrenia. In New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PMC.

- Seeman, P., Lee, T., Chau-Wong, M., & Wong, K. (1976). Antipsychotic drug doses and neuroleptic/dopamine receptors.

- Pharmacy Freak. (2025, December 12). Mechanism of Action of this compound.

- Dr.Oracle. (2025, April 12). Is this compound a typical antipsychotic?.

- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The role of D2-autoreceptors in regulating dopamine neuron activity and transmission. ACS Chemical Neuroscience, 2(11), 607-621.

- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Hydrochloride?.

- Ghiasi, N., Bhansali, R. K., & Marwaha, R. (2023). This compound. In StatPearls. StatPearls Publishing.

- Pharmacy Freak. (2025, December 12). Mechanism of Action of this compound.

- Weinstock, J., Gaitanopoulos, D. E., Stringer, O. D., Franz, R. G., Hieble, J. P., & Wilson, J. W. (1987). Interaction of AZA analogs of this compound with the dopamine D2 receptor. Journal of medicinal chemistry, 30(7), 1166-1170.

- Wikipedia. (n.d.). Dopamine receptor.

- Seeman, P., Chau-Wong, M., Tedesco, J., & Wong, K. (1975). Brain receptors for antipsychotic drugs and dopamine: direct binding assays. Proceedings of the National Academy of Sciences, 72(11), 4376-4380.

- Dutta, A., & Das, S. (2021). A Review and Case Study of the Action of this compound on Dopaminergic Pathways and its Associated Extrapyramidal Disturbances. International Journal for Research in Applied Science and Engineering Technology, 9(VII), 1-6.

- Kumar, P., Singh, R., & Kumar, A. (2006). In Vivo Microdialysis Studies of Striatal Level of Neurotransmitters After Haloperidol and this compound Administration. Indian Journal of Experimental Biology, 44(8), 626-631.

- D'Souza, R. S., & Hooten, W. M. (2023). Extrapyramidal Side Effects. In StatPearls. StatPearls Publishing.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- Strange, P. G. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 381(5), 465-475.

- Newman-Tancredi, A., Cussac, D., Audinot, V., Nicolas, J. P., De Ceuninck, F., Boutin, J. A., & Millan, M. J. (1998). Differential actions of agonists and antagonists at human dopamine D2S and D3 receptors coupled to Gαi1 and Gαo1 proteins. British journal of pharmacology, 124(5), 1028-1038.

- Meck, W. H., & Church, R. M. (1987). Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock. Pharmacology Biochemistry and Behavior, 26(4), 631-638.

- Strange, P. G. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 381(5), 465-475.

- ResearchGate. (2025, August 9). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors.

- Eurofins Discovery. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay.

- Besser, G. M., Delitala, G., Grossman, A., Stubbs, W. A., & Yeo, T. (1980). This compound, haloperidol, metoclopramide and domperidone release prolactin through dopamine antagonism at low concentrations but paradoxically inhibit prolactin release at high concentrations. British journal of pharmacology, 71(2), 569-573.

- Kumar, P., Singh, R., & Kumar, A. (2006). In vivo microdialysis studies of striatal level of neurotransmitters after haloperidol and this compound administration. NIScPR Online Periodical Repository.

- Innoprot. (n.d.). D2 Dopamine Receptor Assay.

- Al-Badr, A. A. (2017). This compound-Induced Hyperprolactinemia on Rat's Uterus. Journal of reproduction & infertility, 18(2), 253.

- ResearchGate. (n.d.). Principles of the HTRF cAMP Assay. Anti-cAMP cryptate and d2-labeled....

- Lindsley, C. W. (2012). Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention. ACS chemical neuroscience, 3(7), 483-486.

- Masri, B., Salahpour, A., Didriksen, M., Ghisi, V., Laurin, M., & Beaulieu, J. M. (2008). Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics. Proceedings of the National Academy of Sciences, 105(36), 13656-13661.

- Dr.Oracle. (2025, April 15). Why does D2 (dopamine receptor 2) antagonism lead to hyperprolactinemia?.

- Seeman, P. (2011). Dopamine D2 receptors as treatment targets in schizophrenia.

- Free, R. B., Clark, M. J., Sibley, D. R., & Hazelwood, L. A. (2016). Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor. Frontiers in pharmacology, 7, 345.

- De Deurwaerdère, P., Navailles, S., Bergamini, G., & Spampinato, U. (2004). A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics. Psychopharmacology, 172(2), 169-179.

- Franco, R., Casadó, V., Ciruela, F., Ferré, S., Lluís, C., & Canela, E. I. (2013). Experimental strategies for studying G protein-coupled receptor homo-and heteromerization with radioligand binding and signal transduction methods. Methods in enzymology, 521, 295-310.

- Al-Saffar, Y. S., Al-Saffar, A. K., & Hussain, S. A. (2022). Receptors Involved in Mental Disorders and the Use of Clozapine, this compound, Olanzapine, and Aripiprazole to Treat Mental Disorders. Pharmaceuticals, 15(10), 1253.

- Dror, R. O., & Katritch, V. (2022). Computational and experimental approaches to probe GPCR activation and signaling.

- Butcher, S. P., Liptrot, J., & Hughes, J. (1990). In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis. Synapse, 6(1), 106-112.

- Li, M., & Bobo, W. V. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 6(11), 1149-1165.

- Grundmann, M., & Wünsch, B. (2015). Tactical Approaches to Interconverting GPCR Agonists and Antagonists. Journal of medicinal chemistry, 58(15), 5789-5806.

- Harris, B. D., & Kellam, B. (2023). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 136(2), jcs260530.

- ResearchGate. (n.d.). Computational and experimental approaches to probe GPCR activation and signaling.

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. m.youtube.com [m.youtube.com]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pharmacyfreak.com [pharmacyfreak.com]

- 9. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 10. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 12. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. A Review and Case Study of the Action of this compound on Dopaminergic Pathways and its Associated Extrapyramidal Disturbances [ijraset.com]

- 15. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Extrapyramidal Side Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. droracle.ai [droracle.ai]

- 18. This compound-Induced Hyperprolactinemia on Rat’s Uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 24. innoprot.com [innoprot.com]

- 25. researchgate.net [researchgate.net]

- 26. pnas.org [pnas.org]

- 27. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]

- 28. In vivo microdialysis studies of striatal level of neurotransmitters after haloperidol and this compound administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

pharmacological profile of chlorpromazine hydrochloride

An In-Depth Technical Guide to the Pharmacological Profile of Chlorpromazine Hydrochloride

Abstract

This compound (CPZ), the archetypal phenothiazine and first-generation antipsychotic, fundamentally reshaped the landscape of psychiatric medicine.[1][2][3] Synthesized in 1951, its introduction into clinical practice marked the dawn of psychopharmacology, providing the first effective treatment for schizophrenia and other psychotic disorders.[2][3][4] This guide offers a comprehensive technical analysis of the . It delves into its multifaceted mechanism of action, complex pharmacokinetics, broad clinical utility, and the notable adverse effects that stem from its non-selective receptor binding profile. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this benchmark neuroleptic agent.

Introduction: The Genesis of a Psychiatric Revolution

Prior to the 1950s, the treatment of severe mental illness was largely confined to rudimentary and often invasive methods like electroconvulsive therapy and psychosurgery.[2] The synthesis of this compound by Paul Charpentier at Rhône-Poulenc laboratories was a pivotal moment, shifting the paradigm from institutional confinement to pharmacological management.[4] Initially explored as an anesthetic potentiator, its profound calming and antipsychotic effects were quickly recognized, leading to its widespread adoption.[2][4] Chemically, this compound is a 2-chloro-10-[3-(dimethylamino)propyl]phenothiazine, a lipophilic molecule that readily crosses the blood-brain barrier.[1][5] Its hydrochloride salt form enhances its solubility for clinical preparations.[5][6]

Pharmacodynamics: A Multi-Receptor Engagement Profile

The therapeutic efficacy and side effect profile of this compound are direct consequences of its interaction with a wide array of central nervous system receptors. While its primary antipsychotic action is attributed to dopamine D2 receptor antagonism, its activity at other receptors is significant and defines its overall clinical character.[7][8][9]

Primary Mechanism of Action: Dopamine D2 Receptor Antagonism

The cornerstone of this compound's antipsychotic effect is its ability to block postsynaptic D2 receptors, particularly within the mesolimbic dopamine pathway.[5][6][8] The "dopamine hypothesis" of schizophrenia posits that an overactivity of this pathway contributes to the positive symptoms of psychosis, such as hallucinations and delusions.[1][8] By antagonizing D2 receptors, this compound reduces this excessive dopaminergic neurotransmission, leading to the amelioration of these symptoms.[6] Unlike some other typical antipsychotics, CPZ also shows a notable affinity for D1, D3, and D4 receptors, which may contribute to its broad spectrum of effects.[1]

Caption: The Pharmacological Basis of this compound's Major Side Effects.

Methodologies for Pharmacological Assessment

Evaluating the pharmacological profile of a compound like this compound involves a combination of in vitro and in vivo assays.

In Vitro Protocol: Radioligand Receptor Binding Assay

This assay quantifies the affinity of a drug for a specific receptor. It is a foundational experiment in neuropharmacology.

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Methodology:

-

Tissue Preparation: A membrane preparation is created from a tissue source rich in D2 receptors, such as the rat striatum or a cell line stably expressing the human D2 receptor. The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes, which are then resuspended.

-

Assay Setup: In a series of tubes, the membrane preparation is incubated with a fixed concentration of a radioligand specific for the D2 receptor (e.g., [3H]spiperone). [9]3. Competitive Binding: A range of concentrations of unlabeled this compound (the "competitor") is added to the tubes. This will compete with the radioligand for binding to the D2 receptors.

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand (which is trapped on the filter) from the unbound radioligand (which passes through).

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal competition curve is generated, from which the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Causality and Validation: This protocol's integrity relies on the specificity of the radioligand and the use of a "non-specific binding" control (an identical tube containing a high concentration of an unlabeled D2 antagonist) to ensure that only binding to the D2 receptor is measured. The Cheng-Prusoff correction provides a standardized affinity constant (Ki) that is independent of assay conditions.

In Vivo Protocol: Murine Model of Catalepsy

This behavioral assay serves as a functional, in vivo marker for D2 receptor antagonism in the nigrostriatal pathway.

Objective: To assess the cataleptic effects of this compound in mice, as an indicator of central D2 receptor blockade.

Methodology:

-

Animal Acclimation: Male C57BL/6 mice are acclimated to the testing room for at least 60 minutes before the experiment.

-

Drug Administration: Animals are divided into groups. The control group receives a vehicle injection (e.g., saline), while experimental groups receive varying doses of this compound hydrochloride administered intraperitoneally (i.p.).

-

Catalepsy Assessment: At set time points after injection (e.g., 30, 60, 90, and 120 minutes), catalepsy is measured. A common method is the "bar test":

-

The mouse's forepaws are gently placed on a horizontal bar raised a specific height (e.g., 4 cm) from the surface.

-

A stopwatch is started, and the time until the mouse removes both forepaws from the bar is recorded.

-

A "cut-off" time (e.g., 180 seconds) is established. If the mouse remains on the bar for this duration, it is gently removed, and the maximum time is recorded.

-

-

Data Analysis: The mean descent latency (time to remove paws) is calculated for each group at each time point. The data are analyzed using statistical methods (e.g., ANOVA followed by post-hoc tests) to determine dose-dependent and time-dependent effects.

Causality and Validation: The induction of catalepsy is a well-established behavioral correlate of potent D2 receptor blockade in the basal ganglia, mimicking parkinsonian rigidity. [9]The use of a vehicle control is critical to account for baseline behavior. A dose-response curve validates that the observed effect is directly related to the concentration of the drug administered.

Conclusion

This compound hydrochloride remains a landmark drug in the history of medicine. [2]Its pharmacological profile, characterized by potent D2 receptor antagonism coupled with broad activity at histaminergic, adrenergic, and muscarinic receptors, explains both its enduring therapeutic utility and its significant side effect challenges. For drug development professionals, this compound serves as a crucial benchmark—a "dirty drug" whose successes and failures have informed the decades-long quest for more specific and tolerable antipsychotic agents. A thorough understanding of its complex pharmacology is essential for contextualizing the evolution of neuroleptic therapy and for designing the next generation of CNS-active compounds.

References

- Title: this compound - StatPearls - NCBI Bookshelf - NIH Source: National Center for Biotechnology Inform

- Title: Pharmacology of this compound ; Phamacokinetics, Mechanism of Action, Uses, Effects Source: NSCE, E-Learning Pl

- Title: this compound - Wikipedia Source: Wikipedia URL:[Link]

- Title: this compound (Thorazine): Uses & Side Effects - Cleveland Clinic Source: Cleveland Clinic URL:[Link]

- Title: this compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall Source: Pedi

- Title: this compound: MedlinePlus Drug Inform

- Title: this compound: Uses, Side Effects, Dosage & Reviews - GoodRx Source: GoodRx URL:[Link]

- Title: What is the mechanism of this compound Hydrochloride?

- Title: A Review on this compound Pharmacology and its Determination Approaches Source: Journal of Chemical, Biological and Medicinial Sciences URL:[Link]

- Title: this compound: Dosage, Mechanism/Onset of Action, Half-Life - Medicine.com Source: Medicine.com URL:[Link]

- Title: Classics in Chemical Neuroscience: this compound - ACS Publications Source: ACS Public

- Title: this compound | Antipsychotic Uses & Side Effects - YoungMinds Source: YoungMinds URL:[Link]

- Title: Thorazine (this compound) dosing, indications, interactions, adverse effects, and more Source: Medscape URL:[Link]

- Title: this compound: Package Insert / Prescribing Information - Drugs.com Source: Drugs.com URL:[Link]

- Title: this compound: Side Effects, Uses, Dosage, Interactions, Warnings - RxList Source: RxList URL:[Link]

- Title: FDA Label for this compound Hydrochloride - Indications, Usage & Precautions - NDC List Source: NDC List URL:[Link]

- Title: Label: this compound HYDROCHLORIDE injection - DailyMed Source: DailyMed URL:[Link]

- Title: Classics in Chemical Neuroscience: this compound - ACS Publications Source: ACS Public

- Title: this compound Hydrochloride | C17H20Cl2N2S | CID 6240 - PubChem Source: PubChem URL:[Link]

- Title: this compound: Uses, Dosage, Side Effects and More | MIMS Philippines Source: MIMS URL:[Link]

- Title: this compound-Thorazine-FDA-Label.pdf - GeneSight Source: GeneSight URL:[Link]

- Title: Pharmacokinetics of this compound and key metabolites - PubMed Source: PubMed URL:[Link]

- Title: Fifty years this compound: a historical perspective - PMC - PubMed Central Source: PubMed Central URL:[Link]

- Title: Label: this compound HYDROCHLORIDE tablet, sugar coated - DailyMed Source: DailyMed URL:[Link]

- Title: Analysis of Pharmacokinetic and Pharmacodynamic Interactions Between this compound and Risperidone via Simultaneous Measurement of Multiple Receptor Occupancy in the R

- Title: Receptors Involved in Mental Disorders and the Use of Clozapine, this compound, Olanzapine, and Aripiprazole to Treat Mental Disorders - PMC - PubMed Central Source: PubMed Central URL:[Link]

- Title: 40224 this compound Hydrochloride Approval - accessdata.fda.

- Title: this compound HCl: Mechanistic Benchmarks for Dopamine R... - Inhibitor Research Hub Source: Inhibitor Research Hub URL:[Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fifty years this compound: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genesight.com [genesight.com]

- 6. This compound Hydrochloride | C17H20Cl2N2S | CID 6240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 9. phostag.net [phostag.net]

An In-depth Technical Guide to the Effects of Chlorpromazine on Serotonin and Histamine Receptors

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpromazine, a cornerstone of antipsychotic therapy for decades, exerts a complex pharmacological profile through its interaction with a multitude of neurotransmitter receptors. While its antagonism of dopamine D2 receptors is a primary contributor to its antipsychotic efficacy, its engagement with serotonin (5-HT) and histamine receptor systems is critical to its broader therapeutic actions and side-effect profile. This technical guide provides a detailed examination of the molecular interactions and functional consequences of this compound at key serotonin and histamine receptor subtypes. We will delve into its binding affinities, antagonist and inverse agonist properties, and the resulting modulation of downstream signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking a deeper understanding of this compound's multifaceted pharmacology.

Introduction: The Polypharmacology of a Prototypical Antipsychotic

This compound, a phenothiazine derivative, was the first clinically effective antipsychotic medication, revolutionizing the treatment of schizophrenia and other psychotic disorders.[1] Its therapeutic utility stems from a broad receptor-binding profile, a characteristic now understood as polypharmacology.[2][3] Beyond its well-established dopamine D2 receptor antagonism, this compound's interactions with serotonin and histamine receptors significantly influence its clinical effects, including its impact on negative symptoms of schizophrenia, sedation, and metabolic side effects.[2][4] A granular understanding of these interactions is paramount for the rational design of novel therapeutics with improved efficacy and tolerability.

This guide will focus specifically on the effects of this compound on key serotonin (5-HT2A, 5-HT2C, 5-HT6, and 5-HT7) and histamine (H1) receptors, which are central to its clinical profile.

Interaction with the Serotonergic System

This compound demonstrates significant affinity for several serotonin receptor subtypes, acting primarily as an antagonist.[1][3] This interaction is particularly relevant to its classification as a "typical" antipsychotic, although its serotonergic activity profile shares some characteristics with atypical antipsychotics.[1]

Receptor Binding Affinities

The affinity of a ligand for its receptor is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The table below summarizes the available binding affinities of this compound for key serotonin receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) in nM | Functional Activity |

| 5-HT1A | Data not readily available in cited literature | - |

| 5-HT2A | 1.5 - 5.9 | Antagonist |

| 5-HT2C | 13 - 27.1 | Antagonist / Inverse Agonist |

| 5-HT6 | Data not readily available in cited literature | Antagonist |

| 5-HT7 | Data not readily available in cited literature | Antagonist |

Note: Ki values can vary between studies depending on the experimental conditions and tissue/cell types used.

Functional Consequences at Serotonin Receptors

5-HT2A Receptor Antagonism: this compound is a potent antagonist at 5-HT2A receptors.[5] This action is thought to contribute to its antipsychotic effects, potentially by mitigating the extrapyramidal side effects associated with potent D2 receptor blockade and improving negative symptoms.[2] The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to the stimulation of phospholipase C (PLC).[6]

5-HT2C Receptor Inverse Agonism: In addition to simple antagonism, this compound has been shown to act as an inverse agonist at the 5-HT2C receptor.[7] This means that it not only blocks the action of the endogenous agonist (serotonin) but also reduces the receptor's basal, constitutive activity. This inverse agonism may contribute to its therapeutic effects but has also been linked to metabolic side effects.[7][8] Like the 5-HT2A receptor, the 5-HT2C receptor is also coupled to the Gq signaling pathway.[9]

Antagonism at 5-HT6 and 5-HT7 Receptors: this compound also exhibits antagonist activity at 5-HT6 and 5-HT7 receptors.[3] Blockade of these receptors has been implicated in cognitive enhancement and antidepressant effects, respectively, though their precise contribution to this compound's overall clinical profile is still under investigation.

Modulation of 5-HT2A and 5-HT2C Downstream Signaling

The antagonism and inverse agonism of this compound at 5-HT2A and 5-HT2C receptors, both of which are Gq-coupled, leads to the inhibition of the canonical phospholipase C (PLC) signaling cascade.

By blocking these receptors, this compound prevents the Gq protein-mediated activation of PLC.[6] This, in turn, inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the downstream effects of IP3-mediated calcium release from intracellular stores and DAG-mediated activation of protein kinase C (PKC) are attenuated.[6]

Interaction with the Histaminergic System

This compound's effects on the histaminergic system, particularly its potent antagonism of the H1 receptor, are primarily responsible for its sedative and hypnotic properties, as well as contributing to side effects like weight gain and orthostatic hypotension.[2][10]

Receptor Binding Affinities

The following table summarizes the available binding affinity of this compound for the histamine H1 receptor. Data for other histamine receptor subtypes are not as readily available in the cited literature.

| Receptor Subtype | Binding Affinity (Ki) in nM | Functional Activity |

| H1 | 1.0 - 4.0 | Antagonist |

| H2 | Data not readily available in cited literature | - |

| H3 | Data not readily available in cited literature | - |

| H4 | Data not readily available in cited literature | - |

Functional Consequences at the H1 Receptor

This compound is a potent antagonist of the histamine H1 receptor.[11] The H1 receptor, like the 5-HT2A/2C receptors, is a Gq-coupled receptor.[12] Its blockade by this compound is the primary mechanism underlying the drug's sedative effects. This antihistaminic activity is also implicated in the weight gain observed with this compound treatment, potentially through modulation of appetite-regulating pathways in the hypothalamus.

Modulation of H1 Receptor Downstream Signaling

Similar to its action on Gq-coupled serotonin receptors, this compound's antagonism of the H1 receptor inhibits the PLC signaling cascade.

By preventing histamine from binding to and activating the H1 receptor, this compound blocks the subsequent Gq-mediated activation of PLC. This leads to a reduction in the production of IP3 and DAG, thereby dampening the downstream signaling events of calcium mobilization and PKC activation.[12]

Experimental Protocols for Characterizing this compound's Receptor Interactions

The characterization of this compound's binding affinity and functional activity at serotonin and histamine receptors relies on a suite of well-established in vitro assays.

Radioligand Binding Assay (for determining Ki)

This assay directly measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the target receptor (e.g., HEK293 cells transfected with the human 5-HT2A receptor).

-

Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a high-affinity radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of unlabeled this compound.

-

Equilibration: Allow the binding reaction to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Flux Assay (for Gq-coupled receptors)

This functional assay measures the increase in intracellular calcium concentration following receptor activation, providing a readout for Gq-mediated signaling.

Step-by-Step Methodology:

-

Cell Culture: Culture cells expressing the target Gq-coupled receptor (e.g., 5-HT2A or H1) in a multi-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound to the cells, followed by a fixed concentration of the cognate agonist (e.g., serotonin for 5-HT2A or histamine for H1).

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: To assess antagonist activity, plot the agonist-induced calcium response against the concentration of this compound to determine the IC50 for inhibition.

Inositol Phosphate (IP) Accumulation Assay (for Gq-coupled receptors)

This assay directly measures the production of inositol phosphates, a key second messenger in the Gq signaling pathway.

Step-by-Step Methodology:

-

Cell Labeling: Label cells expressing the target receptor with [3H]-myo-inositol.

-

Compound Treatment: Treat the cells with varying concentrations of this compound, followed by stimulation with the appropriate agonist.

-

IP Extraction: Lyse the cells and extract the inositol phosphates.

-

Chromatography: Separate the different inositol phosphate species using ion-exchange chromatography.

-

Quantification: Measure the amount of [3H]-inositol phosphates using a scintillation counter.

-

Data Analysis: Determine the effect of this compound on agonist-stimulated IP accumulation to characterize its antagonist or inverse agonist properties.

Conclusion

This compound's interaction with serotonin and histamine receptors is a critical component of its complex pharmacological profile. Its potent antagonism at 5-HT2A and H1 receptors, coupled with its inverse agonist activity at 5-HT2C receptors, significantly contributes to both its therapeutic efficacy and its side-effect profile. The blockade of Gq-coupled signaling pathways is a common mechanistic theme underlying its effects at these receptors. A thorough understanding of these interactions, facilitated by the experimental approaches outlined in this guide, is essential for the ongoing development of safer and more effective antipsychotic medications. By dissecting the polypharmacology of foundational drugs like this compound, researchers can gain valuable insights to guide the design of next-generation therapeutics with optimized receptor engagement and improved clinical outcomes.

References

- Herrick-Davis, K., Grinde, E., & Teitler, M. (2000). Inverse agonist activity of atypical antipsychotic drugs at human 5-hydroxytryptamine2C receptors. Journal of Pharmacology and Experimental Therapeutics, 295(1), 226-232.

- Hannon, J., & Hoyer, D. (2008). Molecular biology of 5-HT receptors. Current topics in medicinal chemistry, 8(10), 817-836.

- Patsnap Synapse. (2024). What is the mechanism of this compound Hydrochloride?

- Kapur, S., & Seeman, P. (2001). Does fast dissociation from the dopamine d (2) receptor explain the action of atypical antipsychotics?: A new hypothesis.

- Peroutka, S. J., & Snyder, S. H. (1980). Relationship of neuroleptic drug effects at brain dopamine, serotonin, alpha-adrenergic, and histamine receptors to clinical potency.

- Wikipedia. (2024). This compound.

- Kuoppamäki, M., Syvälahti, E., & Hietala, J. (1995). Differential regulation of rat 5-HT2A and 5-HT2C receptors after chronic treatment with clozapine, this compound and three putative atypical antipsychotic drugs. Naunyn-Schmiedeberg's archives of pharmacology, 351(4), 353-360.

- Stahl, S. M. (2005). Dopamine system stabilizers, aripiprazole, and the next generation of antipsychotics, part 2: illustrating their mechanism of action.

- Nasrallah, H. A. (2008). Atypical antipsychotic-induced metabolic side effects: insights from receptor-binding profiles.

- StatPearls. (2023). This compound.

- Richelson, E. (1999). Receptor pharmacology of neuroleptics: relation to clinical effects.

- Leurs, R., Church, M. K., & Taglialatela, M. (2002). H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects. Clinical & Experimental Allergy, 32(4), 489-498.

- Lemoine, P., & Gressier, F. (2021). The story of this compound. L'Encephale, 47(4S), S3-S7.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. Receptors Involved in Mental Disorders and the Use of Clozapine, this compound, Olanzapine, and Aripiprazole to Treat Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding of antipsychotic drugs to cortical 5-HT2A receptors: a PET study of this compound, clozapine, and amisulpride in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits the glucocorticoid receptor-mediated gene transcription in a calcium-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inverse agonist actions of typical and atypical antipsychotic drugs at the human 5-hydroxytryptamine(2C) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential regulation of rat 5-HT2A and 5-HT2C receptors after chronic treatment with clozapine, this compound and three putative atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide on the Molecular Structure and Chemical Properties of Chlorpromazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpromazine, a seminal drug in the history of psychopharmacology, represents a cornerstone in the treatment of psychotic disorders. This guide provides a comprehensive technical analysis of its molecular structure and chemical properties, elucidating the intricate relationship between its chemical architecture and its pharmacological profile. We will delve into the nuanced structural features that govern its interaction with biological targets, its physicochemical characteristics that dictate its pharmacokinetic behavior, and the analytical methodologies essential for its quantification and quality control. This document is intended to serve as a detailed resource for professionals engaged in neuroscience research and drug development, offering foundational knowledge and practical insights into this landmark therapeutic agent.

Molecular Architecture: The Phenothiazine Core and its Critical Substitutions

The therapeutic efficacy and pharmacological complexity of this compound are deeply rooted in its distinct molecular structure. A detailed examination of its three-dimensional arrangement and electronic properties is fundamental to understanding its mechanism of action.

The Phenothiazine Nucleus: A Non-planar Tricyclic System

At the heart of the this compound molecule is the phenothiazine nucleus, a tricyclic system composed of two benzene rings fused to a central thiazine ring containing both sulfur and nitrogen atoms.[1] A critical feature of this scaffold is its non-planar, folded conformation, often described as a "butterfly" shape.[1][2] The angle between the planes of the two benzene rings is approximately 139.4°.[1] This specific three-dimensional geometry is crucial for its binding to dopamine receptors.

Strategic Substitutions: Defining Pharmacological Identity

Two key substitutions on the phenothiazine ring system are instrumental in defining this compound's unique properties:

-

2-Chloro Substitution: The electron-withdrawing chlorine atom at the second position of the phenothiazine ring is a defining characteristic. This substitution modulates the electronic distribution of the tricyclic system, which is believed to enhance its affinity for the D2 dopamine receptor.[3]

-

10-Alkylamine Side Chain: Attached to the nitrogen atom of the thiazine ring is a three-carbon propyl chain terminating in a dimethylamino group.[4] The length and flexibility of this side chain, along with the basicity of the terminal tertiary amine, are critical for its interaction with the receptor. The IUPAC name for this compound is 3-(2-chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine.[4][5]

Caption: Key structural components of the this compound molecule.

Physicochemical Properties and Their Biopharmaceutical Implications

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is governed by its fundamental physicochemical properties. These parameters are critical for formulation development and for understanding its behavior in biological systems.

| Property | Value | Source | Significance for Drug Development |

| Molecular Formula | C17H19ClN2S | [4][6][7][8] | Foundational for molecular weight and elemental analysis. |

| Molecular Weight | 318.864 g/mol | [6][8] | Influences diffusion rates and membrane transport. |

| Melting Point | 56.5°C (base) | [3] | Critical for solid-state characterization and formulation. |

| pKa | 9.2-9.3 | [3][4][9] | Determines the degree of ionization at physiological pH, impacting solubility and receptor binding. |

| LogP (Octanol/Water) | 5.41 | [4] | Indicates high lipophilicity, facilitating passage across the blood-brain barrier. |

| Water Solubility | Sparingly soluble (base) | [4] | The hydrochloride salt is freely soluble in water, which is crucial for aqueous formulations.[10][11] |

| Stability | Decomposes on exposure to air and light. | [10][11][12] | Requires protective measures during storage and handling to prevent degradation. |

Table 1. Key Physicochemical Properties of this compound

Pharmacological Profile: A Multi-Receptor Antagonist

This compound's therapeutic effects and its side-effect profile are a direct consequence of its interactions with a broad range of neurotransmitter receptors.

Primary Mechanism of Action: Dopamine D2 Receptor Antagonism

The antipsychotic effects of this compound are primarily attributed to its ability to block dopamine D2 receptors in the mesolimbic pathway of the brain.[13][14][15] By acting as a competitive antagonist, it prevents dopamine from binding to these receptors, thereby reducing the excessive dopaminergic activity that is thought to underlie the positive symptoms of schizophrenia.[12][15]

Expanded Receptor Binding Profile

This compound's clinical effects are not solely due to D2 receptor blockade. It also exhibits antagonist activity at several other receptors, which contributes to both its therapeutic actions and its adverse effects:[5][13][14]

-

Serotonin Receptors (5-HT2): Contributes to its antipsychotic effects.[5]

-

Alpha-Adrenergic Receptors: Blockade leads to sedative effects and can cause orthostatic hypotension.[5]

-

Histamine H1 Receptors: Responsible for its pronounced sedative effects.[13][14][16]

-

Muscarinic M1 Receptors: Leads to anticholinergic side effects such as dry mouth, blurred vision, and constipation.[14][16]

Caption: this compound's multi-receptor antagonism and resulting clinical effects.

Analytical Methodologies for Quantification

Accurate and precise analytical methods are essential for the quality control of this compound in pharmaceutical formulations and for its determination in biological matrices for pharmacokinetic and toxicological studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of this compound.[17][18] A common approach involves reversed-phase chromatography with UV detection.

Exemplary HPLC-UV Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer at an acidic pH to ensure the analyte is in its protonated form). The isocratic or gradient elution is optimized to achieve good separation from potential impurities or metabolites.

-

Sample Preparation:

-

Pharmaceuticals: Tablets are crushed, and the powder is dissolved in a suitable solvent, followed by filtration.

-

Biological Fluids: May require a more complex sample preparation such as liquid-liquid extraction or solid-phase extraction to remove interfering substances.[17]

-

-

Detection: The UV detector is typically set at the wavelength of maximum absorbance for this compound, which is around 254 nm.[18]

-

Quantification: A calibration curve is constructed using standard solutions of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Caption: General workflow for the HPLC-UV analysis of this compound.

Metabolic Pathways

This compound undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2.[5][16] The major metabolic transformations include:

-

Hydroxylation: Addition of a hydroxyl group to the phenothiazine ring.[4][11][19]

-

S-oxidation: Oxidation of the sulfur atom in the thiazine ring.[4][11]

-

N-demethylation: Removal of one or both methyl groups from the side chain's terminal nitrogen.[4][11][19]

-

N-oxidation: Oxidation of the nitrogen atom in the side chain.[4][5][11]

These metabolic processes generally result in more polar metabolites that can be more readily excreted from the body.

Conclusion

The molecular structure and chemical properties of this compound are inextricably linked to its profound pharmacological effects. Its unique three-dimensional shape, the strategic placement of its substituents, and its physicochemical characteristics collectively define its therapeutic utility and its limitations. A deep understanding of these fundamental aspects is indispensable for the rational design of novel antipsychotic agents with improved efficacy and safety profiles. The analytical methods detailed herein provide the necessary tools for ensuring the quality and consistency of this important medication and for furthering our understanding of its behavior in biological systems.

References

- Pharmacology of this compound ; Phamacokinetics, Mechanism of Action, Uses, Effects. (2025, January 29).

- Major metabolic pathways of this compound. - ResearchGate.

- Mechanism of Action of this compound - Pharmacy Freak. (2025, December 12).

- This compound - Wikipedia.

- This compound Hydrochloride | C17H20Cl2N2S | CID 6240 - PubChem.

- What is the mechanism of this compound Hydrochloride? - Patsnap Synapse. (2024, July 17).

- This compound | C17H19ClN2S | CID 2726 - PubChem - NIH.

- This compound Hydrochloride - LKT Labs.

- This compound - StatPearls - NCBI Bookshelf - NIH.

- This compound hydrochloride | 69-09-0 - ChemicalBook. (2025, May 19).

- Proposed metabolic pathways for this compound and its metabolites [Based on. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqEqWDLDDuRmBrytfvd6HUVlsRhSQftp4fjEu1npi_IOjUFggBPhQbNZ1iuZ11hty-j7Be1tY-iv0qgn33LGlR6oTqgZDu0d1lu_wDbNBQsksJD_RF4hZzmQaSowxPcpzhqsWft7kCI828WkGA4SfCL7cpkyxSEjzyDiRw-JDl_z340cxyMQ9V8JclKw0dGxzt-J7D1P_0Ew8X2rP1UCDWbXADAHZTt-Rdnv-IcYPOkGTYvwov-fo9

- (IUCr) Structure of a new crystallographic form of this compound hydrochloride hemihydrate.

- Cas 69-09-0,this compound hydrochloride - LookChem.

- Analytical Method for this compound (Target to Animal and Fishery Products) The target compound to be determined is chlorpromaz.

- The crystal and molecular structure of this compound - IUCr Journals.

- Chemical Properties of this compound (CAS 50-53-3) - Cheméo.

- This compound - the NIST WebBook - National Institute of Standards and Technology.

- Structure and function of this compound (CPZ) and analogs. (A–C)... - ResearchGate.

- This compound - precisionFDA.

- Extraction and determination of trace amounts of this compound in biological fluids using magnetic solid phase extraction followed by HPLC - NIH.

- (a) Structure of this compound hydrochloride in planar (left) and... - ResearchGate.

- Structural formula and X-ray structure of this compound. - ResearchGate.

- Spectrofluorimetric Determination of this compound Hydrochloride and Thioridazine Hydrochloride - Taylor & Francis.

- Determination of this compound and its metabolites in animal-derived foods using QuEChERS-based extraction, EMR. (2022, September 18).

- PDF 235.19 K - Journal of Chemical, Biological and Medicinal Sciences. (2024, November 15).

- This compound Result Summary - BioGRID.

- Name this compound Structure Systematic name 3-(2-chloro-10H-phenothiazin-10-yl) - E-learning.

- This compound CAS#: 50-53-3 - ChemicalBook.

- This compound - ClinPGx.

- This compound HCl | Dopamine Receptor inhibitor | CAS 69-09-0 - Selleck Chemicals.

- This compound hydrochloride Product Number C8138 Store at Room Temperature Product Description Molecular Formula: C17H19ClN2S - Sigma-Aldrich.

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound CAS#: 50-53-3 [m.chemicalbook.com]

- 4. This compound | C17H19ClN2S | CID 2726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound [webbook.nist.gov]

- 7. GSRS [precision.fda.gov]

- 8. This compound Result Summary | BioGRID [thebiogrid.org]

- 9. elearning.unito.it [elearning.unito.it]